![molecular formula C14H20N2O B7843232 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3,7-diaza-bicyclo[331]nonan-9-OL is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atoms within the bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL typically involves the alkylation of secondary amines with modified benzyl residues. One common method starts with 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, which is then alkylated using benzyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation over a palladium catalyst.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) in an organic solvent.
Major Products
Oxidation: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one.
Reduction: 3,7-Diaza-bicyclo[3.3.1]nonan-9-OL.
Substitution: Various substituted diazabicyclononane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Structural Features
Feature | Description |
---|---|
Bicyclic Core | Contains a bicyclo[3.3.1]nonane framework |
Functional Groups | Includes a benzyl group and a hydroxyl group |
Medicinal Chemistry
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL has been investigated for its potential therapeutic effects, particularly in neuropharmacology:
- Orexin Receptor Antagonism : The compound acts as an antagonist to orexin receptors, particularly OX1R, which are involved in regulating arousal and appetite. Studies indicate it may help in treating sleep disorders and anxiety by modulating these pathways .
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : It has shown potential in influencing cognitive functions by interacting with nAChRs, which are crucial for neurotransmission. The binding affinity varies across different nAChR subtypes, suggesting a nuanced role in neurological research .
The compound exhibits various biological activities:
- Antidepressant-like Effects : Animal studies have demonstrated its efficacy in reducing symptoms associated with anxiety and depression when administered chronically .
- Addiction Treatment Potential : It has been noted to reduce conditioned place preference induced by addictive substances like amphetamines and cocaine, indicating its potential role in addiction therapy .
Chemical Synthesis
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind tightly to metal ions. This property is particularly useful in applications such as radiopharmaceuticals, where stable binding to radioactive metals is crucial .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-OL: Similar structure but with phenyl groups instead of benzyl groups.
3,7-Diazabicyclo[3.3.1]nonan-9-OL: Lacks the benzyl group, making it less bulky and potentially less selective in binding.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one: Oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL is unique due to its combination of a bicyclic structure with a benzyl group and two nitrogen atoms. This combination provides a balance of steric bulk and coordination ability, making it particularly effective in forming stable complexes with metal ions.
Actividad Biológica
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL is a bicyclic compound notable for its unique structural features, including two nitrogen atoms and a hydroxyl group. This compound belongs to the class of diazabicyclo compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound features a bicyclo[3.3.1]nonane core modified by the addition of a benzyl group and hydroxyl group at position 9, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are involved in various physiological processes. The mechanism involves binding to specific sites on the receptor, which modulates neurotransmitter release and influences neurological functions .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties by acting on nAChRs, thus potentially benefiting conditions such as Alzheimer's disease.
- Analgesic Properties : Analogous compounds have been noted for their analgesic effects, suggesting that this compound may also provide pain relief through similar pathways .
- Anticancer Activity : The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products, indicating potential anticancer properties through mechanisms involving apoptosis and cell cycle regulation .
Comparative Analysis
A comparative analysis of related compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Contains a ketone instead of a hydroxyl group | Noted analgesic activity | Lacks nitrogen at positions 3 and 7 |
7-Benzyl-9-thia-bicyclo[3.3.1]nonan | Incorporates sulfur instead of nitrogen | Antiarrhythmic properties | Different heteroatom composition |
3,7-Diazabicyclo[3.3.1]nonan derivatives | Varying substituents on the bicyclic structure | Cytotoxic effects against cancer cells | Diverse functional groups |
The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to its analogs .
Case Studies
Recent studies have explored the therapeutic potential of compounds similar to this compound:
- Neuroprotection in Animal Models : A study demonstrated that derivatives of diazabicyclo compounds provided significant neuroprotection in rodent models of neurodegeneration, suggesting similar potential for this compound .
- Anticancer Screening : In vitro assays revealed that certain bicyclic compounds exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .
Propiedades
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDKFKLLBSEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.